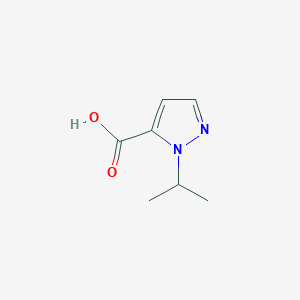

1-Isopropyl-1h-pyrazole-5-carboxylic acid

説明

The exact mass of the compound 1-Isopropyl-1h-pyrazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Isopropyl-1h-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropyl-1h-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-propan-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5(2)9-6(7(10)11)3-4-8-9/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHRJZBCLMMKTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389936 | |

| Record name | 2-Isopropyl-2H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920006-32-2 | |

| Record name | 2-Isopropyl-2H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 1-Isopropyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-Isopropyl-1H-pyrazole-5-carboxylic acid. The information is curated to support research and development endeavors in the fields of medicinal chemistry, agrochemicals, and materials science.

Chemical Properties and Data

1-Isopropyl-1H-pyrazole-5-carboxylic acid is a substituted pyrazole derivative with the CAS Number 920006-32-2. Its core structure consists of a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, substituted with an isopropyl group at the N1 position and a carboxylic acid group at the C5 position.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Isopropyl-1H-pyrazole-5-carboxylic acid is presented in the table below. It is important to note that while some experimental data is available, certain values are predicted based on computational models.

| Property | Value | Source |

| IUPAC Name | 1-Isopropyl-1H-pyrazole-5-carboxylic acid | - |

| CAS Number | 920006-32-2 | Multiple Sources |

| Molecular Formula | C₇H₁₀N₂O₂ | Multiple Sources |

| Molecular Weight | 154.17 g/mol | Multiple Sources |

| Appearance | White to off-white solid (Predicted) | --INVALID-LINK-- |

| Melting Point | Not available | - |

| Boiling Point | 297.2 ± 13.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.23 ± 0.1 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | 3.05 ± 0.10 (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in polar solvents (inferred) | --INVALID-LINK-- |

Spectral Data

-

¹H NMR: Signals corresponding to the isopropyl group (a septet and a doublet), two distinct protons on the pyrazole ring, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Resonances for the carbons of the isopropyl group, the pyrazole ring, and the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: A broad O-H stretching band for the carboxylic acid, a C=O stretching vibration, and characteristic absorptions for the pyrazole ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Experimental Protocols

The synthesis of 1-Isopropyl-1H-pyrazole-5-carboxylic acid typically proceeds through a two-step sequence: the formation of a pyrazole-5-carboxylate ester followed by its hydrolysis.

Synthesis of Ethyl 1-Isopropyl-1H-pyrazole-5-carboxylate

A general and widely applicable method for the synthesis of pyrazole-5-carboxylate esters is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative. For the synthesis of ethyl 1-isopropyl-1H-pyrazole-5-carboxylate, isopropylhydrazine would be reacted with a suitable β-dicarbonyl compound.

Experimental Protocol: Knorr Pyrazole Synthesis (General)

-

Materials:

-

Isopropylhydrazine (1.0 eq)

-

Ethyl 2,4-dioxovalerate (ethyl acetylpyruvate) or a similar β-ketoester (1.0 eq)

-

Ethanol (solvent)

-

Glacial acetic acid (catalyst)

-

-

Procedure:

-

Dissolve isopropylhydrazine (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 80 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure ethyl 1-isopropyl-1H-pyrazole-5-carboxylate.

-

Hydrolysis of Ethyl 1-Isopropyl-1H-pyrazole-5-carboxylate

The final step to obtain 1-Isopropyl-1H-pyrazole-5-carboxylic acid is the hydrolysis of the corresponding ethyl ester.

Experimental Protocol: Ester Hydrolysis [1]

-

Materials:

-

Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate (1.0 eq)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)

-

Tetrahydrofuran (THF) and Water (co-solvent system)

-

Hydrochloric acid (HCl), 1M solution

-

-

Procedure:

-

Dissolve the ethyl 1-isopropyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and water.[1]

-

Add the base (NaOH or LiOH, 2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating.[1]

-

Monitor the reaction by TLC until the starting material is completely consumed.[1]

-

Cool the reaction mixture in an ice bath and carefully acidify to a pH of 2-3 by the slow addition of 1M HCl, leading to the precipitation of the carboxylic acid.[1]

-

Stir the mixture in the ice bath for an additional 30 minutes.[1]

-

Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.[1]

-

Dry the product under high vacuum to yield the pure 1-Isopropyl-1H-pyrazole-5-carboxylic acid.[1]

-

Synthesis Workflow Diagram

Caption: General synthetic route to 1-Isopropyl-1H-pyrazole-5-carboxylic acid.

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of 1-Isopropyl-1H-pyrazole-5-carboxylic acid are limited, the broader class of pyrazole derivatives is well-documented for a range of pharmacological effects. This suggests potential avenues of investigation for this particular compound.

Potential Therapeutic Applications

-

Anti-inflammatory Activity: Pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[2][3] The structural features of 1-Isopropyl-1H-pyrazole-5-carboxylic acid make it a candidate for investigation as a novel anti-inflammatory agent.

-

Insecticidal Activity: The pyrazole scaffold is a core component in several commercial insecticides.[4] Research into novel pyrazole-5-carboxylic acid derivatives has shown promising insecticidal activity against various pests.[1]

-

Protein Kinase Inhibition: Pyrazole carboxamides and carboxylic acids have been identified as inhibitors of various protein kinases, which are crucial regulators of cell signaling.[5][6] Dysregulation of kinase activity is implicated in diseases such as cancer and inflammatory disorders. Therefore, 1-Isopropyl-1H-pyrazole-5-carboxylic acid could be explored for its potential to modulate specific kinase pathways. For instance, some pyrazole derivatives have shown inhibitory activity against RET kinase, which is implicated in certain types of cancer.[7]

Potential Signaling Pathway Involvement

Based on the known activities of related pyrazole compounds, 1-Isopropyl-1H-pyrazole-5-carboxylic acid could potentially interact with the following signaling pathways:

-

Prostaglandin Synthesis Pathway: Through the potential inhibition of COX enzymes, this compound could modulate the production of prostaglandins, key mediators of inflammation.

-

Protein Kinase Signaling Cascades: As a potential kinase inhibitor, it could interfere with various signaling pathways that control cell growth, proliferation, and survival, such as the PI3K/AKT/mTOR pathway.[8]

Potential Biological Activity Workflow

Caption: Potential mechanism of action for 1-Isopropyl-1H-pyrazole-5-carboxylic acid.

Safety and Handling

1-Isopropyl-1H-pyrazole-5-carboxylic acid is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Isopropyl-1H-pyrazole-5-carboxylic acid is a molecule of interest for researchers in drug discovery and agrochemical development. While comprehensive experimental data is still emerging, its structural relationship to other biologically active pyrazoles suggests a promising potential for various applications. The synthetic protocols outlined in this guide provide a foundation for its preparation and further investigation into its chemical and biological properties. Future research should focus on obtaining detailed experimental data for its physicochemical and spectral properties, as well as exploring its specific biological activities and mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 1-Isopropyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 1-Isopropyl-1H-pyrazole-5-carboxylic acid. Due to the limited availability of specific experimental data for this particular compound, this guide also incorporates information from closely related N-alkyl pyrazole carboxylic acid derivatives to infer potential characteristics and methodologies.

Molecular Structure and Identification

1-Isopropyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with an isopropyl group at the N1 position and a carboxylic acid group at the C5 position.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |

| Canonical SMILES | CC(C)n1nccc1C(=O)O |

| CAS Number | 920006-32-2 |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

Physicochemical Properties (Predicted)

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| pKa | 3.5 - 4.5 (for the carboxylic acid) |

| LogP | ~1.5 |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. |

Synthesis

A specific, detailed experimental protocol for the synthesis of 1-Isopropyl-1H-pyrazole-5-carboxylic acid is not available in peer-reviewed literature. However, a general and widely applicable method for the synthesis of N-alkyl-1H-pyrazole-5-carboxylic acids involves a multi-step process, which can be adapted for this specific compound.

General Experimental Protocol: Synthesis of N-Alkyl-1H-pyrazole-5-carboxylic Acids

This protocol outlines a common synthetic route, which involves the initial formation of a pyrazole ester followed by hydrolysis to the carboxylic acid.

Step 1: Synthesis of Ethyl 1-Isopropyl-1H-pyrazole-5-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isopropylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagents: To this solution, add ethyl 2-formyl-3-oxobutanoate (1.0 equivalent).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield ethyl 1-isopropyl-1H-pyrazole-5-carboxylate.

Step 2: Hydrolysis to 1-Isopropyl-1H-pyrazole-5-carboxylic acid

-

Reaction Setup: Dissolve the purified ethyl 1-isopropyl-1H-pyrazole-5-carboxylate (1.0 equivalent) in a mixture of an organic solvent (e.g., ethanol or THF) and an aqueous solution of a base (e.g., NaOH or KOH, 2-3 equivalents).

-

Reaction Conditions: The mixture is stirred at room temperature or heated to reflux until the ester is completely hydrolyzed, as monitored by TLC.

-

Work-up and Purification: After cooling the reaction mixture to room temperature, the organic solvent is removed under reduced pressure. The remaining aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to afford 1-Isopropyl-1H-pyrazole-5-carboxylic acid.

Logical Workflow for Synthesis

Caption: General synthetic workflow for 1-Isopropyl-1H-pyrazole-5-carboxylic acid.

Spectroscopic Characterization (Anticipated)

While experimental spectra for 1-Isopropyl-1H-pyrazole-5-carboxylic acid are not available, the expected NMR spectral data can be predicted based on the analysis of similar structures.

Table 3: Anticipated ¹H and ¹³C NMR Chemical Shifts

| Assignment | Anticipated ¹H NMR (δ, ppm) | Anticipated ¹³C NMR (δ, ppm) |

| -COOH | 12.0 - 13.0 (broad s, 1H) | 160.0 - 165.0 |

| Pyrazole C3-H | 7.5 - 7.7 (d, 1H) | 140.0 - 142.0 |

| Pyrazole C4-H | 6.8 - 7.0 (d, 1H) | 110.0 - 112.0 |

| -CH(CH₃)₂ | 4.8 - 5.2 (septet, 1H) | 50.0 - 55.0 |

| -CH(CH₃)₂ | 1.4 - 1.6 (d, 6H) | 21.0 - 23.0 |

Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent used.

Biological Activity and Potential Applications

Specific biological activity data for 1-Isopropyl-1H-pyrazole-5-carboxylic acid has not been reported. However, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyrazole carboxylic acids have demonstrated a wide range of pharmacological activities, suggesting potential avenues of research for this specific molecule.

Known Biological Activities of Pyrazole Carboxylic Acid Derivatives

-

Antimicrobial and Antifungal Activity: Many pyrazole derivatives exhibit potent activity against various bacterial and fungal strains.

-

Anti-inflammatory Activity: Substituted pyrazoles are known to act as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes.

-

Anticancer Activity: The pyrazole nucleus is a core component of several anticancer drugs, and various derivatives have shown promise in preclinical studies.

-

Agrochemicals: Pyrazole carboxamides, derived from pyrazole carboxylic acids, are a significant class of fungicides used in agriculture.

Potential Signaling Pathway Interactions

Given the broad bioactivity of pyrazole derivatives, 1-Isopropyl-1H-pyrazole-5-carboxylic acid could potentially interact with various signaling pathways implicated in disease. A hypothetical workflow for investigating its biological activity is presented below.

Hypothetical Experimental Workflow for Biological Activity Screening

Caption: A logical workflow for the biological evaluation of the target compound.

Conclusion

1-Isopropyl-1H-pyrazole-5-carboxylic acid represents a molecule of interest within the broader class of biologically active pyrazole derivatives. While specific experimental data for this compound is currently scarce, its structural features suggest potential for further investigation in the fields of medicinal chemistry and agrochemical research. The synthetic and analytical frameworks presented in this guide, derived from related compounds, provide a solid foundation for researchers to initiate studies on this molecule. Further research is warranted to elucidate its specific physicochemical properties, optimize its synthesis, and explore its potential biological activities.

In-depth Technical Guide: 1-Isopropyl-1H-pyrazole-5-carboxylic acid (CAS 920006-32-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropyl-1H-pyrazole-5-carboxylic acid, bearing the CAS number 920006-32-2, is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the available information on 1-Isopropyl-1H-pyrazole-5-carboxylic acid, including its physicochemical properties, general synthetic strategies, and potential applications in drug discovery, with a focus on its prospective role as a kinase inhibitor. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide extrapolates from closely related analogues and established synthetic methodologies to provide a foundational understanding for researchers.

Physicochemical Properties

A summary of the known physicochemical properties of 1-Isopropyl-1H-pyrazole-5-carboxylic acid is presented in Table 1. This data is compiled from various chemical supplier databases.

Table 1: Physicochemical Data for 1-Isopropyl-1H-pyrazole-5-carboxylic acid

| Property | Value | Source |

| CAS Number | 920006-32-2 | [Generic Supplier Data] |

| Molecular Formula | C₇H₁₀N₂O₂ | [Generic Supplier Data] |

| Molecular Weight | 154.17 g/mol | [Generic Supplier Data] |

| IUPAC Name | 1-isopropyl-1H-pyrazole-5-carboxylic acid | [Generic Supplier Data] |

| Canonical SMILES | CC(C)N1N=CC=C1C(=O)O | [Generic Supplier Data] |

| Physical Form | Solid | [Generic Supplier Data] |

| Boiling Point | 297.2 ± 13.0 °C at 760 mmHg | [Generic Supplier Data] |

| Storage Temperature | Room Temperature | [Generic Supplier Data] |

Synthesis and Experimental Protocols

A definitive, step-by-step experimental protocol for the synthesis of 1-Isopropyl-1H-pyrazole-5-carboxylic acid is not explicitly detailed in widely available scientific literature. However, based on established methods for the synthesis of N-substituted pyrazole-5-carboxylic acids, a plausible synthetic route can be proposed. The most common and versatile approach is the Knorr pyrazole synthesis, followed by ester hydrolysis.

General Synthetic Strategy

The logical workflow for the synthesis of 1-Isopropyl-1H-pyrazole-5-carboxylic acid is depicted in the following diagram. This strategy involves two key transformations: the initial formation of the pyrazole ring system to yield an ester intermediate, followed by hydrolysis to the desired carboxylic acid.

Caption: Proposed synthetic workflow for 1-Isopropyl-1H-pyrazole-5-carboxylic acid.

Detailed Experimental Protocols (Hypothetical)

The following protocols are generalized procedures based on known reactions for similar compounds and should be adapted and optimized by the researcher.

Protocol 1: Synthesis of Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate (Intermediate)

Materials:

-

Ethyl 2-formyl-3-oxobutanoate (or a similar 1,3-dicarbonyl equivalent)

-

Isopropylhydrazine

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

Dissolve isopropylhydrazine (1.0 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

To this solution, add a catalytic amount of glacial acetic acid.

-

Slowly add the 1,3-dicarbonyl compound (1.0 equivalent) to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Hydrolysis of Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate to 1-Isopropyl-1H-pyrazole-5-carboxylic acid

Materials:

-

Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate

-

Sodium hydroxide (or lithium hydroxide)

-

Tetrahydrofuran (THF) and Water (co-solvent)

-

Hydrochloric acid (1M)

Procedure:

-

Dissolve the pyrazole ester (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add sodium hydroxide (2.0-3.0 equivalents) to the solution and stir vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.

-

The product, 1-Isopropyl-1H-pyrazole-5-carboxylic acid, should precipitate out of the solution.

-

Stir the mixture in the ice bath for an additional 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Potential Biological Activity and Role in Signaling Pathways

While there is no direct evidence in the reviewed literature detailing the biological activity of 1-Isopropyl-1H-pyrazole-5-carboxylic acid, the pyrazole scaffold is a well-established pharmacophore in numerous clinically approved drugs.[1] Derivatives of pyrazole are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.

Of particular relevance to drug development professionals is the emerging role of pyrazole derivatives as protein kinase inhibitors .[2][3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

A structurally related compound, 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide, has been identified as a specific and potent inhibitor of REarranged during Transfection (RET) kinase .[4] RET is a receptor tyrosine kinase, and its activating mutations are implicated in various cancers, including thyroid and lung cancer.[4] The inhibitory activity of this related compound suggests that the 1-isopropyl-pyrazole moiety can be a key structural feature for targeting the ATP-binding pocket of kinases.

Based on this precedent, it is hypothesized that 1-Isopropyl-1H-pyrazole-5-carboxylic acid could serve as a valuable scaffold or intermediate for the development of novel kinase inhibitors. The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amidation, to generate a library of compounds for screening against a panel of kinases.

The potential mechanism of action for a kinase inhibitor derived from this scaffold would involve the blockade of ATP binding to the kinase domain, thereby inhibiting the phosphorylation of downstream substrates and disrupting the aberrant signaling cascade.

Caption: Hypothetical signaling pathway illustrating the potential role of 1-Isopropyl-1H-pyrazole-5-carboxylic acid derivatives as kinase inhibitors.

Applications in Drug Discovery and Development

1-Isopropyl-1H-pyrazole-5-carboxylic acid represents a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its utility in drug discovery can be summarized as follows:

-

Scaffold for Library Synthesis: The pyrazole core and the carboxylic acid functional group allow for diverse chemical modifications, enabling the creation of a library of compounds for high-throughput screening against various biological targets.

-

Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs): As demonstrated by the synthesis of Sildenafil from a related pyrazole carboxylic acid, this compound could serve as a key intermediate in the multi-step synthesis of novel drug candidates.

-

Fragment-Based Drug Discovery: The relatively small size and specific chemical features of 1-Isopropyl-1H-pyrazole-5-carboxylic acid make it a suitable candidate for fragment-based drug discovery approaches, where small molecular fragments are screened for their ability to bind to a biological target.

Conclusion

1-Isopropyl-1H-pyrazole-5-carboxylic acid is a chemical entity with significant potential in the field of drug discovery and development. While specific experimental data for this compound remains scarce in the public domain, its structural similarity to known biologically active pyrazole derivatives, particularly kinase inhibitors, makes it an attractive target for further investigation. The general synthetic strategies outlined in this guide provide a starting point for its preparation and subsequent biological evaluation. Researchers are encouraged to undertake a thorough characterization of this compound to unlock its full potential as a valuable tool in the development of novel therapeutics.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DE19701277A1 - Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google Patents [patents.google.com]

- 4. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1-Isopropyl-1H-pyrazole-5-carboxylic acid

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 1-Isopropyl-1H-pyrazole-5-carboxylic acid (CAS No. 920006-32-2). Due to the limited availability of direct experimental data in public databases, this document presents predicted spectroscopic data based on the analysis of structurally related compounds and established principles of spectroscopy. This guide is intended to support research, development, and quality control activities involving this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-Isopropyl-1H-pyrazole-5-carboxylic acid. These predictions are derived from spectral data of analogous pyrazole derivatives and general principles of NMR, Mass Spectrometry, and Infrared Spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | COOH |

| ~7.6 | d | 1H | H-3 (pyrazole ring) |

| ~6.8 | d | 1H | H-4 (pyrazole ring) |

| ~4.8 | sept | 1H | CH (isopropyl) |

| ~1.5 | d | 6H | CH₃ (isopropyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (carboxylic acid) |

| ~140 | C-3 (pyrazole ring) |

| ~135 | C-5 (pyrazole ring) |

| ~110 | C-4 (pyrazole ring) |

| ~52 | CH (isopropyl) |

| ~22 | CH₃ (isopropyl) |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragmentation |

| 168 | [M]⁺ (Molecular Ion) |

| 153 | [M - CH₃]⁺ |

| 125 | [M - C₃H₇]⁺ |

| 124 | [M - CO₂]⁺ |

| 97 | [M - COOH - C₂H₄]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |

| 2980-2940 | Medium | C-H stretch (isopropyl) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1550 | Medium | C=N stretch (pyrazole ring) |

| ~1470 | Medium | C-H bend (isopropyl) |

| ~1250 | Medium | C-O stretch (carboxylic acid) |

| ~920 | Broad | O-H bend (out-of-plane) |

Experimental Protocols

The following protocols describe a plausible method for the synthesis of 1-Isopropyl-1H-pyrazole-5-carboxylic acid and general procedures for acquiring the spectroscopic data.

Synthesis of 1-Isopropyl-1H-pyrazole-5-carboxylic acid

This procedure is adapted from a known method for a structurally similar compound and involves the hydrolysis of the corresponding ethyl ester.[1]

Step 1: Synthesis of Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate

A mixture of ethyl 1H-pyrazole-5-carboxylate (1 equivalent), isopropyl bromide (1.2 equivalents), and potassium carbonate (1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF) is stirred at 60 °C for 12 hours. The reaction mixture is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl 1-isopropyl-1H-pyrazole-5-carboxylate.

Step 2: Hydrolysis to 1-Isopropyl-1H-pyrazole-5-carboxylic acid

Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate (1 equivalent) is suspended in a 6 N aqueous sodium hydroxide solution (3 equivalents).[1] The mixture is heated to 90 °C for 2 hours.[1] After cooling to room temperature, the solution is diluted with water and acidified to pH 2-3 with concentrated hydrochloric acid.[1] The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 1-Isopropyl-1H-pyrazole-5-carboxylic acid as a solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

Mass Spectrometry (MS): Mass spectra are obtained on a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe.

Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer using a potassium bromide (KBr) pellet method.

Visualization of Synthetic and Characterization Workflow

The following diagram illustrates the logical workflow from synthesis to spectroscopic characterization of 1-Isopropyl-1H-pyrazole-5-carboxylic acid.

Caption: Synthetic and characterization workflow for 1-Isopropyl-1H-pyrazole-5-carboxylic acid.

References

Unraveling the Enigma: The Mechanism of Action of 1-Isopropyl-1H-pyrazole-5-carboxylic Acid Remains Undefined

Despite a comprehensive review of scientific literature and patent databases, the specific mechanism of action, biological targets, and associated signaling pathways for 1-Isopropyl-1H-pyrazole-5-carboxylic acid remain uncharacterized. Currently, there is no publicly available research detailing the biological activity of this specific compound, precluding an in-depth technical guide on its core functions.

While information on 1-Isopropyl-1H-pyrazole-5-carboxylic acid is limited to its availability from chemical suppliers and its inclusion in broad patent claims without specific biological data, the broader class of pyrazole carboxylic acid derivatives is well-documented in medicinal chemistry for a diverse range of pharmacological activities.[1][2] This suggests that 1-Isopropyl-1H-pyrazole-5-carboxylic acid could potentially exhibit a number of biological effects, although this remains speculative without direct experimental evidence.

The Pyrazole Scaffold: A Foundation for Diverse Biological Activity

The pyrazole ring is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals.[3][4] Its derivatives are known to exhibit a wide array of biological activities, including:

-

Antimicrobial and Antifungal Activity: Pyrazole derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal pathogens.[5][6]

-

Anti-inflammatory Properties: The pyrazole nucleus is a key component in some anti-inflammatory drugs.[3][7]

-

Anticancer Potential: Certain pyrazole-based compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms.[2][8]

-

Antioxidant Effects: The pyrazole scaffold has been associated with antioxidant activity in some chemical series.[4]

-

Enzyme Inhibition: The versatile structure of pyrazole allows for the design of derivatives that can interact with and inhibit the activity of various enzymes.[3]

The specific biological activity of a pyrazole derivative is highly dependent on the nature and position of its substituents. The isopropyl group at the N1 position and the carboxylic acid at the C5 position of the pyrazole ring in 1-Isopropyl-1H-pyrazole-5-carboxylic acid will ultimately determine its unique physicochemical properties and how it interacts with biological targets. However, without dedicated screening and mechanistic studies, any potential therapeutic application remains purely hypothetical.

Future Directions

To elucidate the mechanism of action of 1-Isopropyl-1H-pyrazole-5-carboxylic acid, a systematic approach involving the following experimental workflows would be necessary:

-

High-Throughput Screening (HTS): The compound would need to be screened against a diverse panel of biological targets, such as enzymes, receptors, and whole cells, to identify any potential activity.

-

Target Identification and Validation: If any "hits" are identified in HTS, further studies would be required to confirm the specific biological target and validate its relevance to a particular disease state.

-

Dose-Response Studies: To quantify the potency of the compound, dose-response experiments would be conducted to determine metrics such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

-

Mechanism of Action Studies: A variety of biochemical and cell-based assays would be employed to unravel the specific molecular mechanism by which the compound exerts its biological effect. This could involve investigating its impact on signaling pathways, gene expression, or protein function.

Below is a generalized workflow that would be followed to investigate the biological activity of a novel chemical entity like 1-Isopropyl-1H-pyrazole-5-carboxylic acid.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 6. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of 1-Isopropyl-1h-pyrazole-5-carboxylic acid

An In-depth Technical Guide to 1-Isopropyl-1h-pyrazole-5-carboxylic acid

Introduction

1-Isopropyl-1h-pyrazole-5-carboxylic acid is a heterocyclic compound that has emerged as a valuable building block in the field of medicinal chemistry. Its structural motif is incorporated into a variety of molecules under investigation for the treatment of a range of diseases. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

1-Isopropyl-1h-pyrazole-5-carboxylic acid is a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| CAS Number | 920006-32-2 |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| IUPAC Name | 1-isopropyl-1H-pyrazole-5-carboxylic acid |

| Boiling Point | 297.2 ± 13.0 °C at 760 mmHg |

| Physical Form | Solid |

| Purity | Typically ≥96% |

Synthesis

A logical and efficient synthetic pathway involves a two-step process:

-

Formation of the Pyrazole Ester: The reaction of ethyl 2,4-dioxovalerate with isopropylhydrazine.

-

Hydrolysis of the Ester: The subsequent conversion of the resulting ethyl 1-isopropyl-1H-pyrazole-5-carboxylate to the target carboxylic acid.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis:

Step 1: Synthesis of Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate

-

To a solution of ethyl 2,4-dioxovalerate (1.0 equivalent) in a suitable solvent such as ethanol, add isopropylhydrazine (1.0-1.2 equivalents) dropwise at room temperature.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield ethyl 1-isopropyl-1H-pyrazole-5-carboxylate.

Step 2: Synthesis of 1-Isopropyl-1H-pyrazole-5-carboxylic acid

-

The ethyl 1-isopropyl-1H-pyrazole-5-carboxylate (1.0 equivalent) is dissolved in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or ethanol) and an aqueous solution of a base such as sodium hydroxide or lithium hydroxide (2-3 equivalents).

-

The mixture is stirred at room temperature or gently heated until the ester is completely hydrolyzed, as monitored by TLC.

-

The reaction mixture is then cooled, and the organic solvent is removed under reduced pressure.

-

The aqueous solution is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried to afford 1-Isopropyl-1h-pyrazole-5-carboxylic acid.

Applications in Drug Discovery

1-Isopropyl-1h-pyrazole-5-carboxylic acid serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. Its carboxylic acid functionality provides a convenient handle for amide bond formation, a common linkage in pharmaceutical compounds.

This compound has been utilized in the development of inhibitors for various biological targets, including:

-

NLRP3 Inflammasome: As described in patent WO2024010772A1, this pyrazole derivative is used to synthesize inhibitors of the NLRP3 inflammasome, which is implicated in a variety of inflammatory diseases.

-

Interleukin-17 (IL-17) Ligands: Patent US20200247785A1 discloses the use of 1-Isopropyl-1h-pyrazole-5-carboxylic acid in the preparation of IL-17 ligands, which are of interest for treating autoimmune disorders.

-

COP9 Signalosome (CSN): Research into inhibitors of the COP9 signalosome, a potential anti-cancer target, has employed this molecule in the synthesis of active compounds.[1]

The general scheme for its application involves the coupling of the carboxylic acid with a diverse range of amine-containing molecules to generate a library of compounds for biological screening.

Conclusion

1-Isopropyl-1h-pyrazole-5-carboxylic acid is a synthetically accessible and versatile building block with significant applications in modern drug discovery. Its straightforward preparation and the reactivity of its carboxylic acid group make it an attractive starting material for the synthesis of complex molecular architectures with potential therapeutic value. Further exploration of derivatives based on this scaffold is likely to yield novel candidates for a variety of disease targets.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of pyrazole, a five-membered heterocyclic aromatic organic compound with the molecular formula C₃H₄N₂.[1] Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry and drug discovery due to their wide range of biological activities.[1][2] This document covers pyrazole's structure, aromaticity, reactivity, and key experimental protocols, presenting quantitative data in structured tables and illustrating complex relationships with diagrams.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of pyrazole are crucial for its identification, purification, and application in various chemical syntheses.

Physical Properties of Pyrazole

The physical characteristics of the parent pyrazole compound are summarized below. These properties, such as its high boiling point relative to its molecular weight, are influenced by intermolecular hydrogen bonding.[3]

| Property | Value | Reference |

| Molecular Formula | C₃H₄N₂ | [1][4] |

| Molecular Weight | 68.08 g/mol | [4][5] |

| Appearance | Colorless crystalline solid with a pyridine-like odor | [5][6][7] |

| Melting Point | 67-70 °C | [5][7][8] |

| Boiling Point | 186-188 °C | [5][7][8] |

| Solubility in Water | 19,400 mg/L (at 25 °C) | [5] |

| pKa (Acidity of N-H) | 14.21 | [1] |

| pKa (of conjugate acid) | 2.48 (at 25 °C) | [5] |

| LogP | 0.26 | [5] |

Spectroscopic Properties of Pyrazole

Spectroscopic analysis is essential for the structural elucidation of pyrazole derivatives. Below are typical data for the parent compound.

| Technique | Observation | Reference |

| ¹H NMR (in CCl₄) | δ 12.64 (1H, s, NH), δ 7.61 (2H, d, H3/H5), δ 6.31 (1H, t, H4) | [6] |

| ¹³C NMR (in CDCl₃) | δ 135.3 (C5), δ 134.3 (C3), δ 105.2 (C4) | [6] |

| IR (KBr pellet) | N-H stretching in the associated region (e.g., 3175 cm⁻¹) | |

| UV-Vis (in Ethanol) | λmax: 210 nm | [6] |

Chemical Properties and Reactivity

Structure and Aromaticity

The pyrazole ring consists of three carbon atoms and two adjacent nitrogen atoms.[1] One nitrogen (N1) is pyrrole-like, contributing its lone pair to the aromatic system, while the other (N2) is pyridine-like, with its lone pair located in an sp² hybrid orbital in the plane of the ring.[1] This configuration satisfies Hückel's rule for aromaticity (6 π-electrons), granting pyrazole significant stability.[1][9] The molecule is planar, with bond lengths intermediate between single and double bonds, which is characteristic of aromatic compounds.[1][10]

Tautomerism

Unsymmetrically substituted pyrazoles exhibit annular prototropic tautomerism, where the N-H proton can reside on either nitrogen atom.[11][12] This dynamic equilibrium can influence the compound's reactivity and its interactions with biological targets.[11]

Acidity and Basicity

The presence of both a pyrrole-like (N1) and a pyridine-like (N2) nitrogen atom gives pyrazole amphoteric properties, allowing it to act as both a weak acid and a weak base.[1][13]

-

Acidity : The N-H proton at the N1 position is weakly acidic. Deprotonation forms the pyrazolate anion, which is a strong nucleophile.[1]

-

Basicity : The lone pair of electrons on the sp²-hybridized N2 nitrogen is available for protonation, making pyrazole a weak base.[1][14] Protonation results in the formation of the pyrazolium cation.[1]

Reactivity

The electron distribution in the pyrazole ring governs its reactivity. The two nitrogen atoms reduce electron density at the C3 and C5 positions, making the C4 position the most electron-rich and thus the primary site for electrophilic attack.[1][9][15]

-

Electrophilic Substitution : Reactions like halogenation, nitration, and sulfonation occur preferentially at the C4 position.[1][3]

-

Nucleophilic Substitution : This type of reaction is less common but is favored at the electron-deficient C3 and C5 positions, especially if a good leaving group is present.[1]

-

N-Alkylation : The N-H group can be readily alkylated using various reagents like alkyl halides or dimethyl sulfate.[15]

Hydrogen Bonding

In the solid state and in concentrated solutions, pyrazole molecules form dimers or trimers through intermolecular N-H···N hydrogen bonds.[6][16][17] This self-assembly influences physical properties like melting and boiling points and can play a crucial role in the binding of pyrazole-containing drugs to their biological targets.[16][18]

Experimental Protocols

Knorr Pyrazole Synthesis

The Knorr synthesis is a classic and versatile method for preparing substituted pyrazoles, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[19][20]

Methodology: Synthesis of 3,5-Dimethylpyrazole [19]

-

Reactants : Acetylacetone (1,3-dicarbonyl compound) and hydrazine hydrate.

-

Reaction Setup : To a round-bottom flask, add acetylacetone (5 mmol) and ethanol (10 mL).

-

Addition of Hydrazine : Slowly add hydrazine hydrate (6 mmol) to the stirred solution.[19]

-

Heating : Heat the reaction mixture at approximately 100°C for 1 hour with continuous stirring.[19]

-

Work-up : Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.

-

Purification : The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., 30% ethyl acetate/70% hexane).[19]

Spectroscopic Characterization

Methodology: General Protocol for NMR and IR

-

Sample Preparation (NMR) : Dissolve approximately 5-10 mg of the purified pyrazole compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[21]

-

NMR Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). Process the data to determine chemical shifts (δ), coupling constants (J), and multiplicities.

-

Sample Preparation (IR) : Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for liquids or solutions, use salt plates (NaCl or KBr).

-

IR Acquisition : Record the infrared spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. Analyze the characteristic absorption bands for functional groups.

Role in Drug Development and Signaling Pathways

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs such as Celecoxib (anti-inflammatory) and Crizotinib (anti-cancer).[2][12][22] Pyrazole derivatives are known to target a variety of biological molecules, including enzymes and receptors.[2]

Many pyrazole-based anticancer agents function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT pathway.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Pyrazole [drugfuture.com]

- 5. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 7. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]

- 8. Pyrazole | 288-13-1 [chemicalbook.com]

- 9. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]

- 12. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. brainly.com [brainly.com]

- 14. quora.com [quora.com]

- 15. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 16. Self-assembly of NH-pyrazoles via intermolecular N-H.N hydrogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.aip.org [pubs.aip.org]

- 18. Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 1-Isopropyl-1h-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-isopropyl-1h-pyrazole-5-carboxylic acid (CAS No. 920006-32-2), a compound of interest in chemical research and drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

1-Isopropyl-1h-pyrazole-5-carboxylic acid is classified as a hazardous substance. The following tables summarize its classification and associated hazard and precautionary statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Table 1: GHS Hazard Classification [1]

| Hazard Class | Category |

| Acute Toxicity (Oral) | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2 |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 |

Table 2: Hazard and Precautionary Statements [1]

| Code | Statement |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| P261 | Avoid breathing dust/fumes. |

| P264 | Wash all exposed external body areas thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves, protective clothing, eye protection and face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor/physician/first aider if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P405 | Store locked up. |

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory when handling 1-isopropyl-1h-pyrazole-5-carboxylic acid.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following table outlines the minimum required PPE.

Table 3: Recommended Personal Protective Equipment [1]

| Body Part | Equipment |

| Eyes/Face | Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards. |

| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn. For larger quantities or significant exposure risk, chemical-resistant coveralls are recommended. |

| Respiratory | A NIOSH-approved respirator is required if dust is generated or if working in a poorly ventilated area. The type of respirator will depend on the exposure concentration. |

Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Avoid Contact: Prevent all personal contact, including inhalation of dust and contact with skin and eyes.[1]

-

Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly with soap and water after handling.[1]

-

Container Management: Keep containers securely sealed when not in use. Protect containers from physical damage.[1]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated area.[1]

-

Incompatibilities: Store away from incompatible materials and foodstuff containers.[1]

-

Container Integrity: Store in original containers and check regularly for leaks.[1]

Emergency Procedures

First-Aid Measures

Table 4: First-Aid Procedures [1]

| Exposure Route | Procedure |

| Inhalation | If fumes, aerosols or combustion products are inhaled, remove the victim from the contaminated area to fresh air. |

| Skin Contact | If skin or hair contact occurs, flush the affected area with running water and soap if available. Seek medical attention if irritation develops.[1] |

| Eye Contact | Immediately flush eyes with fresh running water. Ensure complete irrigation by keeping eyelids apart. Seek immediate medical attention.[1] |

| Ingestion | Immediately give a glass of water. First aid is not generally required, but if in doubt, contact a Poisons Information Centre or a doctor.[1] |

Fire-Fighting Measures

-

Extinguishing Media: There are no restrictions on the type of extinguisher that may be used. Use extinguishing media suitable for the surrounding fire.[1]

-

Hazards from Combustion: The compound is non-combustible but may burn, emitting corrosive fumes.[1]

-

Fire-Fighting Procedures:

Accidental Release Measures

-

Minor Spills:

-

Clean up all spills immediately.[1]

-

Avoid breathing dust and contact with skin and eyes.[1]

-

Wear protective clothing, gloves, safety glasses, and a dust respirator.[1]

-

Use dry clean-up procedures and avoid generating dust.[1]

-

Collect spilled material in a clean, dry, sealable, and labeled container for disposal.[1]

-

-

Major Spills:

Stability and Reactivity

-

Reactivity: See handling and storage recommendations.

-

Chemical Stability: The product is considered stable, and hazardous polymerization will not occur.[1]

-

Incompatible Materials: Information on specific incompatible materials is not available in the provided context. It is good practice to avoid strong oxidizing agents.

Visualized Workflows

The following diagrams illustrate key safety and handling workflows.

Caption: A flowchart illustrating the safe handling workflow.

Caption: Logical relationship of hazard control and emergency response.

References

Unlocking New Therapeutic Frontiers: A Technical Guide to Pyrazole Derivatives and Their Molecular Targets

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery and development, the pyrazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core therapeutic targets of pyrazole derivatives, supported by quantitative data, detailed experimental methodologies, and novel pathway visualizations.

The versatility of the pyrazole ring system allows for diverse chemical modifications, leading to the development of potent and selective inhibitors for a wide array of biological targets.[1][2][3] This guide delves into the significant role of pyrazole derivatives in oncology, inflammation, infectious diseases, and neurology, highlighting their potential to address unmet medical needs.

Key Therapeutic Areas and Molecular Targets

Pyrazole-containing compounds have shown significant promise across several key therapeutic areas by modulating the activity of crucial cellular pathways.

Oncology: In the realm of cancer therapeutics, pyrazole derivatives have been extensively investigated as inhibitors of various protein kinases that are critical for tumor growth, proliferation, and angiogenesis.[3][4][5] Notable targets include:

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Dual inhibition of these receptor tyrosine kinases is a key strategy to synergistically suppress tumor growth and angiogenesis.[6]

-

Cyclin-Dependent Kinases (CDKs): Compounds targeting CDKs, such as CDK2, have shown the ability to halt the cell cycle, a fundamental process in cancer cell proliferation.[7]

-

PI3K/Akt/mTOR Pathway: Pyrazole derivatives have been developed to inhibit key components of this signaling cascade, which is frequently dysregulated in cancer.[7][8]

-

Janus Kinases (JAKs): Inhibitors of JAKs, like ruxolitinib, which contains a pyrazole core, are effective in treating certain types of cancer and inflammatory conditions.[9]

-

Aurora Kinases: These are essential for mitosis, and their inhibition by pyrazole compounds represents a promising anti-cancer strategy.[9]

-

c-Jun N-terminal Kinase (JNK): Pyrazole-based inhibitors of JNK are being explored for their potential in both cancer and inflammatory diseases.[10]

Inflammation: The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[11][12] Key targets in this area include:

-

Cyclooxygenase (COX) Enzymes: Pyrazole compounds have been designed to selectively inhibit COX-2, which is induced during inflammation, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[13][14][15] The anti-inflammatory effects are often mediated by the suppression of prostaglandin synthesis.[16]

-

5-Lipoxygenase (5-LOX): Dual inhibitors of COX-2 and 5-LOX are being developed to provide broader anti-inflammatory coverage.[12][17]

Infectious Diseases: The pyrazole scaffold is a valuable template for the development of novel antimicrobial and antiviral agents.

-

Antibacterial Targets: Pyrazole derivatives have demonstrated potent activity against various bacterial strains, including resistant ones like MRSA.[18][19] Their mechanisms of action are believed to involve the inhibition of essential bacterial enzymes such as topoisomerase II and IV.[19]

-

Antiviral Targets: The main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication, has been identified as a promising target for pyrazole-based inhibitors.[20]

Neurological Disorders: Emerging research indicates the potential of pyrazole derivatives as neuroprotective agents, with activities relevant to conditions like Alzheimer's disease and spinal cord injury.[21][22][23] Their mechanisms may involve the inhibition of neuroinflammation and oxidative stress.[24][25]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative pyrazole derivatives against various therapeutic targets.

Table 1: Anticancer Activity of Pyrazole Derivatives (Kinase Inhibition)

| Compound/Derivative Class | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |

| Fused Pyrazole Derivative 3 | EGFR | - | 0.06 | [6] |

| Fused Pyrazole Derivative 9 | VEGFR-2 | - | 0.22 | [6] |

| Pyrazolo[1,5-a]pyrimidine 29 | CDK2 | HepG2 | 10.05 | [7] |

| Pyrazolo[1,5-a]pyrimidine 33 | CDK2 | HCT116 | <23.7 | [8] |

| Pyrazolo[1,5-a]pyrimidine 34 | CDK2 | HCT116 | <23.7 | [8] |

| Pyrazole carbaldehyde 43 | PI3 Kinase | MCF7 | 0.25 | [7][8] |

| Pyrazolo[1,5-a]pyrimidine 46 | PIM-1 | HCT116 | 1.51 | [7] |

| Pyrazolo[1,5-a]pyrimidine 47 | PIM-1 | MCF7 | 7.68 | [7] |

| Pyrazolo[4,3-f]quinoline 48 | Haspin Kinase | HCT116 | 1.7 | [7] |

| Pyrazole Benzothiazole Hybrid 25 | VEGFR-2 | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [8] |

| Pyrazolone-pyrazole 27 | VEGFR-2 | - | 0.828 | [8] |

| Pyrazole Derivative 11 | EGFR | - | 0.083 | [26] |

| Pyrazole Derivative 11 | Topo-1 | - | 0.020 | [26] |

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives (COX/LOX Inhibition)

| Compound/Derivative Class | Target Enzyme | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| Chalcone Substituted Pyrazole 6e | COX-1 / COX-2 | - / - | 215.44 | [13] |

| Benzotiophenyl Pyrazole 44 | COX-2 | 0.01 | - | [12][27] |

| Benzotiophenyl Pyrazole 44 | 5-LOX | 1.78 | - | [12][27] |

| Pyrazole-pyridazine 5f | COX-2 | 1.50 | >133.3 | [28] |

| Pyrazole-pyridazine 6f | COX-2 | 1.15 | >173.9 | [28] |

| Pyrazole-hydrazone 4a | COX-2 | 0.67 | 8.41 | [17] |

| Pyrazole-hydrazone 4b | COX-2 | 0.58 | 10.55 | [17] |

| Pyrazole-hydrazone 4a | 5-LOX | 1.92 | - | [17] |

| Pyrazole-hydrazone 4b | 5-LOX | 2.31 | - | [17] |

| Pyrazole Derivative 11 | COX-2 | 0.043 | - | [26] |

| Pyrazole Derivative 12 | COX-2 | 0.049 | - | [26] |

| Pyrazole Derivative 15 | COX-2 | 0.048 | - | [26] |

Experimental Protocols

This section provides an overview of key experimental methodologies for evaluating the therapeutic potential of pyrazole derivatives.

General Protocol for In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity in the presence of an inhibitor.

-

Reagent Preparation: Prepare kinase buffer, substrate/ATP mixture, and serial dilutions of the pyrazole test compound.

-

Kinase Reaction: In a 384-well plate, add the test compound dilutions or vehicle control. Add the kinase enzyme to all wells except the negative control. Initiate the reaction by adding the substrate/ATP mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Detection: Add a reagent (e.g., ADP-Glo™) to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

General Protocol for In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes by quantifying the production of prostaglandins.

-

Reagent Preparation: Prepare assay buffer, heme cofactor, and solutions of COX-1 and COX-2 enzymes. Prepare serial dilutions of the pyrazole test compounds.

-

Enzyme Reaction: In test tubes, combine the assay buffer, heme, and either COX-1 or COX-2 enzyme. Add the test compound or vehicle control and pre-incubate at 37°C for 10 minutes. Initiate the reaction by adding arachidonic acid (substrate) and incubate for a defined period (e.g., 2 minutes) at 37°C.

-

Reaction Termination and Prostaglandin Quantification: Stop the reaction by adding hydrochloric acid. The amount of prostaglandin (e.g., PGE2) produced is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

General Protocol for Antibacterial Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This method determines the lowest concentration of an antibacterial agent that prevents the visible in vitro growth of a microorganism.

-

Preparation of Reagents and Inoculum: Prepare a stock solution of the pyrazole compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium. Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

-

Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only). Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyrazole derivatives and a general experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. shutterstock.com [shutterstock.com]

- 11. researchgate.net [researchgate.net]

- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 13. Protocol to identify flavonoid antagonists of the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. chemrevlett.com [chemrevlett.com]

- 16. Pyrazole synthesis [organic-chemistry.org]

- 17. ebiohippo.com [ebiohippo.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 22. m.youtube.com [m.youtube.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 25. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. SARS-CoV-2 Main Protease (Mpro) Fluorescence Dose Response [protocols.io]

- 27. researchgate.net [researchgate.net]

- 28. aurorabiolabs.com [aurorabiolabs.com]

The Pyrazole Core: A Versatile Scaffold in Drug Discovery - A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties and synthetic tractability have led to the development of a wide array of therapeutic agents across diverse disease areas. This technical guide provides an in-depth introduction to the structure-activity relationships (SAR) of pyrazole derivatives, focusing on their application as anti-inflammatory, anticancer, and antimicrobial agents, as well as cannabinoid receptor antagonists.

The Pyrazole Scaffold: Physicochemical Properties and Role in Drug Design

The pyrazole ring possesses a unique set of properties that make it an attractive component in drug design. It is an aromatic system with a pKa of approximately 2.5, rendering it weakly basic. The N1 atom can act as a hydrogen bond donor, while the N2 atom can act as a hydrogen bond acceptor, allowing for versatile interactions with biological targets. Furthermore, the pyrazole ring is considered a bioisostere of other aromatic systems like benzene and imidazole, often leading to improved physicochemical properties such as solubility and metabolic stability when substituted. The ability to readily modify the substitution pattern at positions 1, 3, 4, and 5 of the pyrazole ring allows for fine-tuning of the molecule's steric, electronic, and lipophilic properties to optimize its pharmacological activity.

Structure-Activity Relationships of Pyrazole Derivatives

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole core. The following sections summarize the key SAR findings for different therapeutic areas.

Anti-inflammatory Activity: COX-2 Inhibition

A significant class of pyrazole-containing drugs are the selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib. The anti-inflammatory activity of these compounds stems from their ability to selectively bind to the COX-2 enzyme over the COX-1 isoform, thereby reducing the production of pro-inflammatory prostaglandins while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

The general pharmacophore for pyrazole-based COX-2 inhibitors includes:

-

A central pyrazole ring.

-

A sulfonamide or a similar acidic group, which is crucial for binding to the secondary pocket of the COX-2 active site.

-

Aryl groups at positions 1 and 5 (or 3) of the pyrazole ring that occupy the main hydrophobic channel of the enzyme.

Table 1: SAR of Pyrazole Derivatives as COX-2 Inhibitors

| Compound | R1 | R2 | R3 | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

| Celecoxib | 4-SO2NH2-Ph | 4-Me-Ph | CF3 | 0.045 | 327 | |

| SC-558 | 4-SO2NH2-Ph | 4-F-Ph | CF3 | 0.0013 | >7692 | |

| Compound 8b | 4-SO2NH2-Ph | Thymol-derived | H | 0.043 | 316 | |

| Compound 8g | 4-SO2NH2-Ph | Thymol-derived | H | 0.045 | 268 | |

| Compound 5f | 4-SO2NH2-Ph | Pyridazinyl | H | 1.50 | 9.56 | |

| Compound 6f | 4-SO2NH2-Ph | Pyridazinyl | H | 1.15 | 8.31 |

Note: Ph = Phenyl, Me = Methyl. The specific structures of the thymol-derived and pyridazinyl moieties can be found in the cited references.

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various pathways involved in tumor growth and proliferation. These include the inhibition of protein kinases (e.g., CDKs, JAKs), disruption of DNA synthesis, and induction of apoptosis.

The SAR for anticancer pyrazoles is highly diverse and target-specific. For instance, pyrazole-based kinase inhibitors often feature a substituent that can form a key hydrogen bond with the hinge region of the kinase domain.

Table 2: SAR of Pyrazole Derivatives as Anticancer Agents

| Compound | Target/Mechanism | Cell Line | GI50 / IC50 (µM) | Reference |

| Compound 25 | Antiangiogenic | HT29 | 3.17 | |

| Compound 33 | CDK2 inhibitor | HCT116 | < 23.7 | |

| Compound 34 | CDK2 inhibitor | HCT116 | < 23.7 | |

| Compound 59 | DNA binding | HepG2 | 2 | |

| Compound 3f | JAK1/2/3 inhibitor | - | JAK1: 0.0034, JAK2: 0.0022, JAK3: 0.0035 | |

| Compound 11b | JAKs inhibitor | HEL | 0.35 |

Cannabinoid Receptor Antagonism

Diarylpyrazole derivatives, such as Rimonabant, were developed as potent and selective antagonists of the cannabinoid CB1 receptor. These compounds have been investigated for the treatment of obesity and related metabolic disorders.

The key structural features for CB1 receptor antagonism include:

-

A 1,5-diarylpyrazole core.

-

A carboxamide group at the 3-position, often with a piperidinyl or other cyclic amine substituent.

-

Specific halogen substitutions on the aryl rings at positions 1 and 5, which are critical for high affinity and selectivity.

Table 3: SAR of Pyrazole Derivatives as CB1 Receptor Antagonists

| Compound | R1 (at position 1) | R5 (at position 5) | R3 (at position 3) | Ki (nM) for CB1 | Reference |

| Rimonabant (SR141716A) | 2,4-dichlorophenyl | 4-chlorophenyl | N-(piperidin-1-yl)carboxamide | 1.8 | |

| AM251 | 2,4-dichlorophenyl | 4-iodophenyl | N-(piperidin-1-yl)carboxamide | 7.49 | |

| AM281 | 2,4-dichlorophenyl | 4-bromophenyl | N-(piperidin-1-yl)carboxamide | 14.8 |